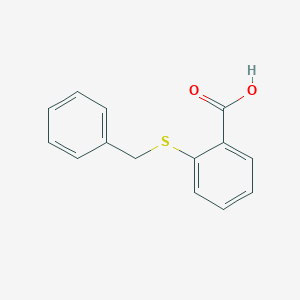

2-(Benzylsulfanyl)benzenecarboxylic acid

説明

Synthesis Analysis

The synthesis of related sulfur-containing organic compounds often involves condensation reactions, cyclization, and functional group transformations. For example, the condensation of benzenesulphonohydrazide and 2-carboxybenzaldehyde can lead to Schiff base products, which upon further reactions can yield cyclized sulfur-containing products (Asegbeloyin et al., 2019). Such methodologies may be adaptable for synthesizing 2-(benzylsulfanyl)benzenecarboxylic acid and its derivatives.

Molecular Structure Analysis

The structural analysis of similar compounds reveals that crystal structures can exhibit significant non-covalent interactions, including hydrogen bonding and π-π interactions, which stabilize the molecular assembly. For instance, the crystal structure of a related Schiff base showed intermolecular hydrogen bonds involving carboxylic oxygens, nitrogen atoms, and sulphonyl oxygens, contributing to the stability of the crystal structure (Asegbeloyin et al., 2019). Such insights are critical for understanding the physical and chemical behavior of 2-(benzylsulfanyl)benzenecarboxylic acid.

科学的研究の応用

Catalytic Applications in Organic Synthesis

The compound 2-(benzylsulfanyl)benzenecarboxylic acid and its derivatives have shown promise in catalytic applications, particularly in organic synthesis. For instance, these compounds have been utilized in the transfer hydrogenation of ketones and aldehydes in water, using glycerol as a hydrogen donor, which showcases their potential in green chemistry and sustainable processes (Prakash et al., 2014). This application is significant for pharmaceutical and fine chemical manufacturing, where eco-friendly and efficient catalytic methods are in demand.

Synthesis of Heterocyclic Compounds

Derivatives of 2-(benzylsulfanyl)benzenecarboxylic acid have been used in the synthesis of various heterocyclic compounds, including 1,3-oxazole and 1,3-thiazole derivatives. These compounds are of interest due to their broad range of biological activities and potential applications in medicinal chemistry. For example, chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile has led to the formation of novel 2-aryl-5-chloro-1,3-oxazole-4-carboxamides, which were explored for their reactivity towards different nucleophiles (Kornienko et al., 2014). Such synthetic pathways enable the discovery of new molecules with potential therapeutic applications.

Antimycobacterial Properties

The antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides have been investigated, highlighting the potential of 2-(benzylsulfanyl)benzenecarboxylic acid derivatives in combating tuberculosis and other mycobacterial infections. These compounds displayed varying degrees of activity against M. tuberculosis and non-tuberculous mycobacteria, indicating their relevance in the search for new anti-TB agents (Klimešová et al., 2012).

Inhibitors of Human Carbonic Anhydrase

Further research has shown that derivatives based on the 2-(benzylsulfanyl)benzenecarboxylic acid scaffold can act as atypical inhibitors against different isoforms of human carbonic anhydrase. These findings are crucial for the development of selective inhibitors for therapeutic purposes, especially in conditions where the modulation of carbonic anhydrase activity is beneficial (Rotondi et al., 2019).

Material Science and Nanostructures

2-(Benzylsulfanyl)benzenecarboxylic acid derivatives have also found applications in material science, particularly in the formation of nanostructures and as components in supramolecular assemblies. These materials are studied for their unique properties and potential applications in nanotechnology, electronics, and as catalysts (Dugarte-Dugarte et al., 2021).

Safety And Hazards

The safety data sheet for 2-(Benzylsulfanyl)benzenecarboxylic acid suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

特性

IUPAC Name |

2-benzylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMZULGMADGDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294984 | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)benzenecarboxylic acid | |

CAS RN |

1531-80-2 | |

| Record name | 1531-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)